molecular formula C13H15NO B13321156 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B13321156
M. Wt: 201.26 g/mol
InChI Key: VRBKJBQDZLEAEM-PKNBQFBNSA-N
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Description

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one is a tetrahydronaphthalenone derivative featuring a dimethylamino-substituted methylidene group at the C2 position. This compound is of interest due to its structural similarity to bioactive molecules, particularly those explored in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the reaction of an appropriate indanone derivative with dimethylamine. One common method involves the use of dimethylformamide dimethyl acetal (DMF-DMA) as a reagent, which facilitates the formation of the dimethylaminomethylidene group . The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity to biological targets. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, physical properties, and biological activities:

Compound Name Substituent(s) Melting Point/State Synthesis Yield Biological Activity/Notes Reference
2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one (Target) C2: Dimethylamino-methylidene Not reported Not reported N/A -
2-(4-Methoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one C2: 4-Methoxybenzylidene Not reported Not reported Crystal structure studied; related to Chagas disease research
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) C4: Cyclohexyl; C2: N,N-dimethylamine 137–139°C 71% No reported bioactivity; characterized via NMR, HPLC
trans-4-(2′-Chlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5o) C4: 2-Chlorophenyl; C2: N,N-dimethylamine Oil Not specified Synthesized via a six-step procedure
3-(1H-Indol-3-yl)-1,2,3,4-tetrahydronaphthalen-1(2H)-one C3: Indol-3-yl Not reported Not reported Intermediate in indole-functionalized synthesis
2-Acetyl-3,4-dihydronaphthalen-1(2H)-one C2: Acetyl Not reported Not reported Synonyms and structural data available
2-(Hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one C2: Hydroxymethyl Not reported Not reported Polar substituent; potential for hydrogen bonding
2-(2-Naphthylmethylene)-1,2,3,4-tetrahydronaphthalene-1-one C2: 2-Naphthylmethylene Not reported Not reported Extended aromatic system; CAS: 55723-88-1

Key Observations

Substituent Impact on Physical State: Bulky substituents like cyclohexyl (Compound 5l) result in crystalline solids (m.p. 137–139°C), whereas smaller or flexible groups (e.g., 2-chlorophenyl in 5o) yield oils . The dimethylamino-methylidene group in the target compound may similarly influence crystallinity, though data are lacking.

Biological Relevance: The 4-methoxybenzylidene analogue () is structurally related to anti-Chagas agents, suggesting that electronic effects from substituents (e.g., methoxy vs. dimethylamino) could modulate bioactivity . Piperazine-containing tetrahydronaphthalenone derivatives () exhibit nanomolar affinity for 5-HT7 receptors, highlighting the importance of nitrogen-containing groups in receptor interactions . The dimethylamino group in the target compound may similarly enhance binding to biological targets.

Synthetic Accessibility: Amine-substituted derivatives (e.g., 5l, 5o) are synthesized via reductive amination or multi-step protocols with moderate yields (58–71%) . The dimethylamino-methylidene group may require specialized reagents (e.g., dimethylformamide dimethyl acetal) for introduction.

Electronic and Solubility Effects: Polar substituents like hydroxymethyl () or dimethylamino groups likely improve aqueous solubility compared to hydrophobic groups (e.g., naphthylmethylene in ) .

Biological Activity

2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one, also known by its CAS number 25108-63-8, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C11_{11}H13_{13}N
  • Molecular Weight : 173.23 g/mol
  • Density : 1.0 g/cm³
  • Boiling Point : 234.3 °C

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Protein Kinases : Some studies have shown that related compounds can selectively inhibit protein kinases such as PKC (Protein Kinase C), which plays a critical role in cellular signaling pathways involved in cancer progression .
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels in cells, which is crucial for maintaining cellular homeostasis and can affect apoptosis and cell survival .
  • Targeting Cancer Cell Lines : In vitro studies have demonstrated that related naphthalene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential use as anticancer agents. For instance, compounds have shown significant inhibitory potential against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Anticancer ActivityExhibits cytotoxic effects on MCF-7 and HeLa cells
Protein Kinase InhibitionSelectively inhibits PKC isoforms
ROS ModulationAlters intracellular ROS levels affecting viability

Case Study 1: Anticancer Efficacy

A study focused on the synthesis of novel compounds derived from naphthalene structures demonstrated that this compound analogs exhibited significant cytotoxicity against MCF-7 cells with an IC50_{50} value lower than conventional chemotherapeutics like doxorubicin .

Case Study 2: Mechanistic Insights

Computational studies involving molecular docking revealed that the compound interacts favorably with key proteins involved in cancer progression (e.g., NEK kinases), suggesting a potential pathway for therapeutic development . The binding affinities observed were indicative of strong interactions that could lead to effective inhibition of tumor growth.

Q & A

Q. Basic: What synthetic methodologies are effective for preparing 2-[(Dimethylamino)methylidene]-1,2,3,4-tetrahydronaphthalen-1-one?

Methodological Answer:
The synthesis typically involves condensation reactions between 1,2,3,4-tetrahydronaphthalen-1-one and dimethylamine derivatives. Key steps include:

  • Knoevenagel condensation : Reaction of the ketone with dimethylformamide dimethylacetal (DMF-DMA) under reflux in anhydrous conditions to introduce the dimethylamino methylidene group .
  • Catalyst optimization : Use of Lewis acids (e.g., ZnCl₂) or protic solvents (e.g., acetic acid) to enhance yield and regioselectivity .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C13H15NO/c1-14(2)9-11-8-7-10-5-3-4-6-12(10)13(11)15/h3-6,9H,7-8H2,1-2H3/b11-9+

InChI Key

VRBKJBQDZLEAEM-PKNBQFBNSA-N

Isomeric SMILES

CN(C)/C=C/1\CCC2=CC=CC=C2C1=O

Canonical SMILES

CN(C)C=C1CCC2=CC=CC=C2C1=O

Origin of Product

United States

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